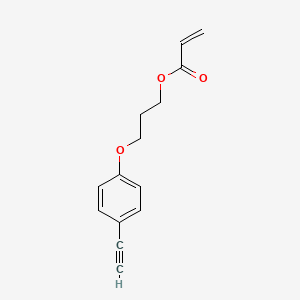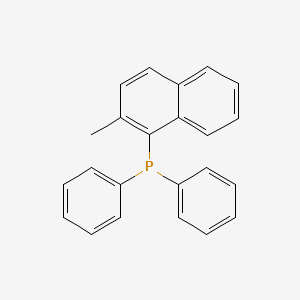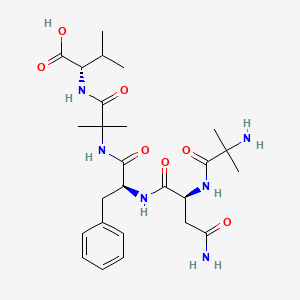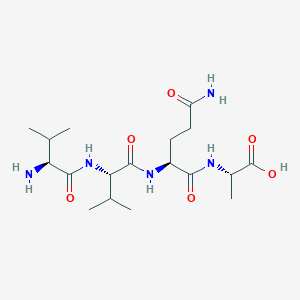![molecular formula C26H20N6O4 B14233637 1,1'-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione] CAS No. 398509-09-6](/img/structure/B14233637.png)
1,1'-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione] is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of two phenylhydrazinyl groups attached to a pyrrole-2,5-dione core, which is further connected through a 1,3-phenylene linkage. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione] typically involves the reaction of 1,3-phenylenediamine with maleic anhydride to form the intermediate 1,1’-(1,3-Phenylene)bis(1H-pyrrole-2,5-dione). This intermediate is then reacted with phenylhydrazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reactions are carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality 1,1’-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione].
化学反応の分析
Types of Reactions
1,1’-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the phenyl or pyrrole rings, leading to a wide range of derivatives.
科学的研究の応用
1,1’-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
作用機序
The mechanism of action of 1,1’-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione] involves its interaction with various molecular targets and pathways. The compound’s hydrazinyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological effects, such as generating reactive oxygen species that can induce cell death in cancer cells.
類似化合物との比較
Similar Compounds
1,1’-(1,3-Phenylene)bis(1H-pyrrole-2,5-dione): Lacks the phenylhydrazinyl groups, making it less reactive in certain biological contexts.
1,1’-(1,4-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione]: Similar structure but with a different phenylene linkage, which can affect its chemical and biological properties.
1,1’-(1,3-Phenylene)bis[3-(2-methylhydrazinyl)-1H-pyrrole-2,5-dione]:
Uniqueness
1,1’-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione] is unique due to its specific combination of phenylhydrazinyl groups and 1,3-phenylene linkage. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
398509-09-6 |
|---|---|
分子式 |
C26H20N6O4 |
分子量 |
480.5 g/mol |
IUPAC名 |
1-[3-(2,5-dihydroxy-3-phenyldiazenylpyrrol-1-yl)phenyl]-3-phenyldiazenylpyrrole-2,5-diol |
InChI |
InChI=1S/C26H20N6O4/c33-23-15-21(29-27-17-8-3-1-4-9-17)25(35)31(23)19-12-7-13-20(14-19)32-24(34)16-22(26(32)36)30-28-18-10-5-2-6-11-18/h1-16,33-36H |
InChIキー |
UMIYYODHNMBZAS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=NC2=C(N(C(=C2)O)C3=CC(=CC=C3)N4C(=CC(=C4O)N=NC5=CC=CC=C5)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14233591.png)

![2-[6-(Pyridin-4-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14233603.png)
![1-Butyl-3-[(4-ethenylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14233604.png)
![(4S)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14233612.png)


![3-[1-(Tributylstannyl)ethenyl]heptan-2-one](/img/structure/B14233627.png)
![6-[6-(Dimethylamino)-5-(propane-1-sulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233634.png)
![Benzonitrile, 2,2'-[1,10-decanediylbis(oxy)]bis-](/img/structure/B14233651.png)


